Diastereoselective Disulfoxide Formation: 90–98% meso Selectivity Versus Generic Sulfide Oxidation
In a chemo- and diastereoselective oxidation protocol using NaOCl/TEMPO/KBr under phase-transfer conditions, ortho-bis(phenylthiomethyl)benzene yields the corresponding meso disulfoxide with 90–98% diastereoselectivity . This contrasts sharply with the oxidation of mono-thioethers or non-chelating bis-thioethers (e.g., bis(phenylthio)methane, CAS 3561-67-9), which lack the ortho-phenylene scaffold required for the cooperative stereochemical outcome. The 1,3- and 1,4-bis(phenylthiomethyl)benzene isomers were not reported to exhibit comparable diastereoselectivity under identical conditions, as the meso induction relies on the proximity and conformational restriction unique to the ortho-substituted scaffold .
| Evidence Dimension | Diastereoselectivity of disulfoxide formation |
|---|---|
| Target Compound Data | 90–98% meso disulfoxide (ortho-bis(phenylthiomethyl)benzene) |
| Comparator Or Baseline | Bis(phenylthio)methane (CAS 3561-67-9) and 1,3-bis(phenylthio)alkanes; meso selectivity not reported or significantly lower |
| Quantified Difference | 90–98% vs. non-selective or unreported for comparators |
| Conditions | Two-phase NaOCl/TEMPO/KBr/PTC oxidation system; substrate: NaOCl = 1:2 molar ratio |
Why This Matters
This uniquely high diastereoselectivity makes the ortho compound the only rational starting material for synthesizing enantiomerically enriched sulfoxide ligands or auxiliaries via the meso disulfoxide pathway, directly impacting procurement decisions in asymmetric synthesis programs.
